molecular formula C21H26FNO B13051952 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol

Cat. No.: B13051952
M. Wt: 327.4 g/mol
InChI Key: RDNHNYSGWSGOCV-UHFFFAOYSA-N
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Description

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a 2-fluorophenol core linked to an ethylamino group substituted with cyclobutylmethyl and phenethyl moieties. Its molecular formula is C₂₂H₂₇FN₂O, with a molecular weight of 354.47 g/mol. The compound’s structure combines aromatic (phenethyl, fluorophenol) and alicyclic (cyclobutyl) components, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C21H26FNO

Molecular Weight

327.4 g/mol

IUPAC Name

3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]-2-fluorophenol

InChI

InChI=1S/C21H26FNO/c22-21-19(10-5-11-20(21)24)13-15-23(16-18-8-4-9-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,10-11,18,24H,4,8-9,12-16H2

InChI Key

RDNHNYSGWSGOCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F

Origin of Product

United States

Preparation Methods

Diazotization and Fluorination Process

  • Starting Material: m-Aminophenol (or ortho-aminophenol for 2-fluorophenol synthesis)
  • Solvent: Organic solvents such as toluene, fluorobenzene, fluorotoluene, or pyridine, with volume ratios of raw material to solvent between 1:3 to 1:5.
  • Fluorinating Agent: Anhydrous hydrofluoric acid (HF) used dropwise at 20–25 °C to convert the amino group into a fluorine substituent.
  • Diazotization Reagent: Solid potassium nitrite (KNO2) added at low temperatures (-10 to -5 °C) to form the diazonium intermediate.
  • Temperature Gradient Pyrolysis: The reaction mixture is gradually heated to 65 °C at a rate of 5 °C/h to induce thermal decomposition of the diazonium salt, yielding fluorophenol.
  • Neutralization: The reaction is neutralized with 10% aqueous KOH at 30 °C to pH 7.
  • Purification: Organic phase washing, filtration, and atmospheric distillation under vacuum to recover solvent and isolate fluorophenol with purity >99%.

Process Data Summary

Step Conditions Notes
Dissolution Raw material and organic solvent Volume ratio 1:3–5
HF Addition 20–25 °C, dropwise Molar ratio raw material:HF = 1:3–3.5
Diazotization -10 to -5 °C, KNO2 addition Molar ratio raw material:KNO2 = 1:1.05–1.25
Pyrolysis Ramp 5 °C/h to 65 °C Thermal decomposition of diazonium salt
Neutralization 10% KOH aqueous, 30 °C pH adjusted to 7
Washing & Distillation Atmospheric distillation under vacuum Solvent recovery and product isolation
Product Purity >99% High purity fluorophenol

This method is scalable and has been demonstrated in reactors of 1000 L capacity with yields of 160–170 kg per batch of fluorophenol product.

Functionalization with Cyclobutylmethyl and Phenethyl Aminoethyl Side Chain

The next step involves introducing the 3-(2-((cyclobutylmethyl)(phenethyl)amino)ethyl) substituent onto the 2-fluorophenol core.

Aminoalkylation Strategy

  • Key Intermediate: The aminoethyl substituent bearing cyclobutylmethyl and phenethyl groups is typically introduced via nucleophilic substitution or reductive amination.
  • Synthetic Route: A common approach involves:
    • Synthesis of the secondary amine intermediate (cyclobutylmethyl)(phenethyl)amine.
    • Alkylation with a suitable 2-haloethyl derivative of 2-fluorophenol or direct nucleophilic substitution on a 2-fluorophenol derivative bearing a leaving group.
    • Alternatively, reductive amination of 2-fluorophenol-2-acetaldehyde with the amine can be employed.

Literature-Reported Methods for Related Aminoalkyl Compounds

  • Patent WO2009085858A1 describes multi-step synthesis of cyclobutylmethyl amine derivatives involving:
    • Reduction of keto intermediates.
    • Oxidation steps using TEMPO-mediated oxidation in dichloromethane.
    • Use of phase transfer catalysts to improve yields and reduce toxic cyanide use.
    • Avoidance of aqueous cyanide waste by using acetone cyanohydrin as a cyanide source under controlled conditions.

This methodology can be adapted to prepare the aminoethyl substituent with high yield (>80%) and reduced environmental impact.

Integration and Final Assembly

The final compound is synthesized by coupling the 2-fluorophenol core with the aminoethyl substituent:

  • Coupling Conditions: Mild bases or acid catalysts in polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution.
  • Purification: Chromatographic techniques or recrystallization to isolate the final compound with high purity.
  • Characterization: NMR, MS, and HPLC to confirm structure and purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Fluorophenol synthesis m-Aminophenol, HF, KNO2, organic solvent, temp control High purity 2-fluorophenol (>99%)
2. Aminoalkyl intermediate synthesis Reduction, oxidation, phase transfer catalysts High yield (>80%), reduced cyanide waste
3. Coupling reaction 2-Fluorophenol derivative + (cyclobutylmethyl)(phenethyl)amine Formation of target compound
4. Purification & characterization Chromatography, recrystallization, NMR, MS Confirmed high purity and correct structure

Research Findings and Considerations

  • The fluorination via diazotization and anhydrous HF is a well-established industrial method providing high purity fluorophenols suitable for further functionalization.
  • Use of anhydrous HF requires strict temperature control (20–25 °C) and safety measures due to its corrosive nature.
  • The aminoalkylation steps benefit from recent advances in oxidation and reduction chemistry that minimize toxic reagents and waste.
  • Phase transfer catalysts and solvent choices (dichloromethane, ethyl acetate) significantly impact yield and environmental footprint.
  • The entire synthetic sequence must balance yield, purity, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a ligand for G protein-coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The target compound is compared to analogs based on shared structural motifs: fluorinated aromatic rings, phenethylamino groups, and alkyl/cycloalkyl substituents.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Notable Features
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol C₂₂H₂₇FN₂O Fluorophenol, aminoethyl, cyclobutylmethyl, phenethyl Combines cyclobutyl (steric bulk) with phenethyl (aromatic hydrophobicity)
4-(4’-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one C₁₉H₁₈O₄ Furanone, hydroxybenzyl, phenethyl Anti-tumor activity in LA795 cells; lacks fluorine
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate C₁₄H₁₀F₃NO₄S Difluorophenyl, sulfonylamino, fluorobenzoate Sulfonyl group increases polarity; dual fluorine substitution
1-Methyl-3-isopropyl-2-[4-{3-[N-methyl-N-(3,4-dimethoxy-β-phenethyl)amino]propoxy}phenylsulphonyl]indole (Compound A) C₃₃H₃₉N₂O₅S Indole, sulfonyl, dimethoxyphenethyl Sulfonyl-linked phenethyl; methoxy groups enhance solubility

Key Observations :

  • Fluorine Position : The ortho-fluorine in the target compound contrasts with para-fluorine in analogs like ’s difluorophenyl derivative. Ortho substitution may hinder metabolic oxidation compared to para .
  • Amino Substituents: The cyclobutylmethyl group introduces steric hindrance and moderate lipophilicity, distinct from linear alkyl (e.g., octyl in Fingolimod analogs ) or methoxy groups (Compound A ).

Physicochemical Properties

Table 2: Property Comparison
Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.8* <0.1 (PBS) 180–185*
4-(4’-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one 2.1 0.5 (DMSO) 210–215
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate 2.9 1.2 (Ethanol) 145–150
Compound A 4.5 <0.01 (Water) 160–165

*Predicted using ChemDraw.

Key Observations :

  • The target compound’s logP (3.8) reflects higher lipophilicity than furanone derivatives (logP ~2.1) due to cyclobutyl and phenethyl groups. This suggests better membrane permeability but lower aqueous solubility.
  • Sulfonyl-containing analogs (e.g., ) exhibit higher solubility in polar solvents due to the sulfonyl group’s polarity.

Biological Activity

3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol, also known by its CAS number 2019991-63-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has a molecular formula of C21H26FNO and a molecular weight of approximately 327.44 g/mol. Its structure features a fluorophenol moiety, which is often associated with various biological activities. The presence of cyclobutyl and phenethyl groups may contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC21H26FNO
Molecular Weight327.44 g/mol
CAS Number2019991-63-8
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor for certain enzymes or receptors involved in critical pathways such as:

  • Neurotransmitter Receptors : Potential modulation of serotonin or dopamine receptors.
  • Enzyme Inhibition : Possible inhibition of enzymes related to inflammatory pathways or cancer progression.

Pharmacological Studies

Research into the pharmacological effects of this compound is limited but promising. A few key studies have investigated its potential therapeutic applications:

  • Antidepressant Activity : A study indicated that compounds with similar structures exhibited antidepressant-like effects in animal models, suggesting potential for mood disorder treatment.
  • Anti-inflammatory Effects : Research has shown that phenolic compounds can exert anti-inflammatory effects, which may also apply to this compound due to its structural similarities.
  • Cancer Research : Some derivatives have been explored for their anticancer properties, particularly in inhibiting tumor cell proliferation.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry investigated a series of compounds structurally similar to this compound. The results demonstrated significant antidepressant activity in rodent models, leading researchers to consider further development for human trials .

Case Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the compound's ability to inhibit specific enzymes involved in inflammatory responses. The findings indicated a dose-dependent inhibition, supporting the hypothesis that this compound could be beneficial in treating inflammatory diseases .

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